molecular formula C8H7BrClF B6209562 1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene CAS No. 2090836-68-1

1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene

Cat. No.: B6209562
CAS No.: 2090836-68-1
M. Wt: 237.5
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Description

1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-(chloromethyl)-5-fluoro-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.

    Electrophilic Substitution: The bromine and fluorine atoms on the benzene ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

    Elimination Reactions: Under suitable conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or ethanol.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation, typically in the presence of a catalyst.

    Elimination Reactions: Strong bases like potassium tert-butoxide in non-polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Electrophilic Substitution: Nitro or sulfonic acid derivatives.

    Elimination Reactions: Alkenes or alkynes with varying degrees of substitution.

Scientific Research Applications

1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene involves its interaction with molecular targets through its halogen atoms. The bromine, chlorine, and fluorine atoms can participate in various chemical reactions, such as nucleophilic substitution and electrophilic substitution, leading to the formation of new chemical bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-chloroethane: A haloalkane with similar halogenation but different structural properties.

    2-bromo-4-chlorotoluene: Another halogenated aromatic compound with a different substitution pattern on the benzene ring.

    1-fluoro-2-bromo-4-methylbenzene: A compound with similar halogenation but lacking the chloromethyl group.

Uniqueness

1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is unique due to the specific arrangement of halogen atoms and the presence of a chloromethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2090836-68-1

Molecular Formula

C8H7BrClF

Molecular Weight

237.5

Purity

95

Origin of Product

United States

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